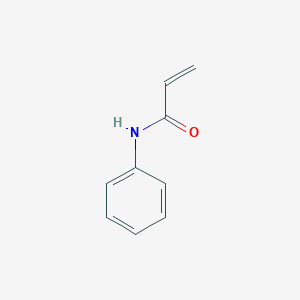

N-Phenylacrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNEKWROYSOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25620-46-6 | |

| Record name | 2-Propenamide, N-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25620-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60278268 | |

| Record name | N-Phenylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-24-4 | |

| Record name | N-Phenylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AQJ9FV2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Phenylacrylamide from Aniline and Acryloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Phenylacrylamide, a valuable monomer in polymer science and a key building block in the development of various therapeutic agents. The primary synthetic route detailed herein is the Schotten-Baumann reaction between aniline and acryloyl chloride. This document offers a thorough examination of the reaction mechanism, a comparative analysis of reaction conditions, detailed experimental protocols for synthesis and purification, and characterization data for the final product. The information is presented to be a practical resource for researchers in organic synthesis, materials science, and drug discovery.

Introduction

This compound is an organic compound with the chemical formula C₉H₉NO.[1] Its structure, featuring a phenyl group attached to an acrylamide moiety, makes it a versatile monomer for the synthesis of polymers with tailored properties. These polymers find applications in areas such as drug delivery, hydrogels, and specialty coatings. In the context of drug development, the acrylamide functional group can act as a Michael acceptor, enabling its use in the design of targeted covalent inhibitors.

The most common and efficient method for the synthesis of this compound is the N-acylation of aniline with acryloyl chloride.[2] This reaction, a classic example of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This guide will delve into the specifics of this synthetic transformation, providing the necessary details for its successful implementation in a laboratory setting.

The Schotten-Baumann Reaction: Mechanism and Key Parameters

The synthesis of this compound from aniline and acryloyl chloride follows the Schotten-Baumann reaction mechanism. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of aniline on the electrophilic carbonyl carbon of acryloyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final amide product.

References

N-Phenylacrylamide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-Phenylacrylamide (NPA), a versatile monomer with significant applications in polymer chemistry, drug delivery, bioconjugation, and as a biochemical probe. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications, supplemented with experimental protocols and pathway diagrams.

Core Properties of this compound

This compound is a white to off-white crystalline solid. Its chemical structure consists of an acrylamide group attached to a phenyl ring, rendering it amenable to polymerization and various chemical modifications.

| Property | Value | Reference |

| CAS Number | 2210-24-4 | |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| Melting Point | 103-106 °C | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone; limited solubility in water. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of aniline with acryloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[2]

Experimental Protocol: Synthesis from Aniline and Acryloyl Chloride

Materials:

-

Aniline

-

Acryloyl chloride

-

Triethylamine (TEA) or another suitable base

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring equipment

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Applications in Drug Development and Research

This compound's unique properties make it a valuable tool in several areas of drug development and biomedical research.

Polymer-Based Drug Delivery Systems

This compound can be polymerized to form homopolymers or copolymerized with other monomers to create hydrogels for controlled drug delivery.[3] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner.[4]

Materials:

-

This compound (NPA)

-

N,N'-Methylenebis(acrylamide) (BIS) as a crosslinker

-

Ammonium persulfate (APS) or potassium persulfate (KPS) as an initiator

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

-

Deionized water

-

Model drug (e.g., bovine serum albumin, doxorubicin)

Procedure:

-

Prepare a solution by dissolving this compound and N,N'-Methylenebis(acrylamide) in deionized water. The monomer and crosslinker concentrations can be varied to control the hydrogel's properties.

-

If loading a drug, dissolve the model drug in this solution.

-

Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add the initiator (APS or KPS) to the solution and mix gently.

-

Add the accelerator (TEMED) to initiate the polymerization reaction.

-

Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours or until a solid gel is formed.

-

After polymerization, the hydrogel can be removed from the mold and washed extensively with deionized water to remove any unreacted monomers and initiator.

-

For drug release studies, the drug-loaded hydrogel can be placed in a buffer solution (e.g., PBS at pH 7.4) at 37 °C, and the release of the drug can be monitored over time using techniques like UV-Vis spectroscopy or HPLC.

Bioconjugation

The acrylamide group in this compound can act as a Michael acceptor, allowing for covalent conjugation to nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine. This makes it a useful tool for creating protein-polymer conjugates, antibody-drug conjugates (ADCs), and for immobilizing proteins on surfaces.

Materials:

-

This compound (NPA)

-

Bovine Serum Albumin (BSA)

-

Phosphate-buffered saline (PBS), pH 7.4-8.0

-

Dimethyl sulfoxide (DMSO) for dissolving NPA

-

Size-exclusion chromatography (SEC) column for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve BSA in PBS buffer to a known concentration (e.g., 10 mg/mL).

-

Prepare a stock solution of this compound in DMSO at a higher concentration.

-

Add a molar excess of the NPA solution to the BSA solution while gently stirring. The molar ratio of NPA to protein will influence the degree of labeling.

-

Allow the reaction to proceed at room temperature or 37 °C for a specified time (e.g., 2-24 hours). The reaction pH is typically kept between 7.4 and 8.0 to ensure the nucleophilicity of the target amino acid residues.

-

Quench the reaction by adding a small molecule with a thiol or amine group (e.g., dithiothreitol or Tris buffer).

-

Purify the resulting protein conjugate from unreacted NPA and byproducts using size-exclusion chromatography (SEC).

-

Characterize the conjugate to determine the degree of labeling. This can be achieved using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass increase of the protein after conjugation.

Covalent Inhibition of Transglutaminase 2 (TGM2)

This compound has been identified as a covalent inhibitor of Transglutaminase 2 (TGM2), an enzyme implicated in various diseases, including cancer and fibrosis. The acrylamide moiety acts as an electrophilic "warhead" that covalently modifies a cysteine residue in the active site of TGM2, leading to its irreversible inhibition.

Transglutaminase 2 is a multifunctional enzyme that, when dysregulated, contributes to disease progression. In cancer, TGM2 is involved in promoting cell survival, metastasis, and drug resistance through pathways such as NF-κB and PI3K/Akt. In fibrosis, TGM2 crosslinks extracellular matrix (ECM) proteins, leading to tissue stiffening and disease progression, often in conjunction with the TGF-β signaling pathway.

Caption: TGM2 signaling in cancer and fibrosis and its inhibition by this compound.

Materials:

-

Recombinant human Transglutaminase 2 (TGM2)

-

This compound (NPA)

-

TGM2 substrate (e.g., N,N-dimethylcasein or a specific peptide substrate)

-

Amine donor substrate (e.g., 5-(biotinamido)pentylamine)

-

Assay buffer (e.g., Tris buffer, pH 7.5, containing CaCl₂ and DTT)

-

Detection reagent (e.g., Streptavidin-HRP for biotinylated substrate)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only).

-

Add the TGM2 enzyme to all wells except for the negative control.

-

Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-30 minutes) at room temperature to allow for covalent modification.

-

Initiate the enzymatic reaction by adding the TGM2 substrate and the amine donor substrate.

-

Incubate the plate at 37 °C for a set period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA to chelate Ca²⁺).

-

Detect the product formation. For a biotinylated substrate, this can be done by adding Streptavidin-HRP followed by a chromogenic substrate (e.g., TMB) and measuring the absorbance.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Analytical Characterization

Standard analytical techniques are employed to characterize this compound and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized monomer.

-

Mass Spectrometry (MS): Used to determine the molecular weight of the monomer and to characterize protein conjugates by measuring the mass shift upon modification.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide and vinyl groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the monomer and to analyze the products of bioconjugation reactions.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and application of this compound in bioconjugation.

Caption: A typical experimental workflow for this compound synthesis and bioconjugation.

Conclusion

This compound is a valuable and versatile chemical entity with broad applicability in drug development and biomedical research. Its ability to form polymers, participate in bioconjugation reactions, and act as a covalent inhibitor makes it a powerful tool for creating advanced drug delivery systems, protein-based therapeutics, and for probing biological pathways. This guide provides a foundational understanding and practical protocols to facilitate its use in the laboratory.

References

Solubility Profile of N-Phenylacrylamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of N-Phenylacrylamide in various organic solvents and water. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to facilitate understanding and replication of these methods.

Introduction

This compound is a chemical compound with applications in polymer synthesis and as a reagent in various chemical reactions. A thorough understanding of its solubility in different solvent systems is crucial for its effective use in research and development, particularly in areas such as polymer chemistry, materials science, and drug formulation. This guide aims to provide a centralized resource on the solubility characteristics of this compound.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 55 mg/mL[1] | 25 |

| Water | H₂O | 4 mg/mL[2] | 25 |

| Ethanol | C₂H₅OH | Soluble[3] | Not Specified |

| Acetone | C₃H₆O | Soluble[3] | Not Specified |

| Methanol | CH₃OH | Data Not Available | - |

| Isopropanol | C₃H₈O | Data Not Available | - |

| Acetonitrile | C₂H₃N | Data Not Available | - |

| Tetrahydrofuran (THF) | C₄H₈O | Data Not Available | - |

| Ethyl Acetate | C₄H₈O₂ | Data Not Available | - |

| Toluene | C₇H₈ | Data Not Available | - |

Note: The term "Soluble" indicates that the source qualitatively describes this compound as soluble in that solvent without providing specific quantitative values.

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound like this compound in a given solvent.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of this compound in a solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean, pre-weighed vial. This step removes any remaining fine particles.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute. Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of dissolved this compound.

-

Instrumental Analysis (HPLC/UV-Vis): Prepare a series of standard solutions of this compound with known concentrations in the solvent. Generate a calibration curve by plotting the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve. The concentration of the original saturated solution can then be calculated by applying the dilution factor.

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., g/100 mL or mg/mL) or molarity (mol/L) at the specified temperature.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of N-Phenylacrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of N-Phenylacrylamide, a key monomer in the synthesis of various polymers with applications in drug delivery and biomaterials. This document outlines the characteristic vibrational frequencies of this compound, detailed experimental protocols for its analysis, and a logical workflow for obtaining high-quality spectra.

Core Concepts in the IR Analysis of this compound

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers, providing a unique "fingerprint" of the molecule.

For this compound, the key functional groups of interest are the secondary amide (-CONH-), the vinyl group (C=C), and the phenyl group (aromatic ring). Each of these groups exhibits distinct absorption bands in the IR spectrum, allowing for the confirmation of the molecule's identity and purity.

Quantitative Data: Characteristic IR Absorption Bands of this compound

The following table summarizes the principal infrared absorption bands for this compound. The assignments are based on established group frequency correlations and data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3300 - 3200 | Medium-Strong | N-H stretching | Secondary Amide |

| ~3100 - 3000 | Medium-Weak | =C-H stretching | Aromatic & Vinyl |

| ~1660 | Strong | C=O stretching (Amide I) | Secondary Amide |

| ~1640 | Medium | C=C stretching | Vinyl |

| ~1600, ~1500 | Medium-Weak | C=C in-ring stretching | Phenyl |

| ~1550 | Strong | N-H bending & C-N stretching (Amide II) | Secondary Amide |

| ~990 - 910 | Medium | =C-H out-of-plane bending | Vinyl |

| ~750, ~690 | Strong | C-H out-of-plane bending | Monosubstituted Phenyl |

Experimental Protocols for IR Analysis

The quality of an IR spectrum is highly dependent on the sample preparation technique. For a solid compound like this compound, the two most common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) spectroscopy.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder, which is transparent to infrared radiation.

Materials:

-

This compound (solid)

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove any residual moisture, which can interfere with the spectrum.

-

Grinding: Place approximately 1-2 mg of this compound and 100-200 mg of the dried KBr into an agate mortar.[1]

-

Mixing: Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[1] The particle size of the sample should be smaller than the wavelength of the IR radiation to minimize scattering.

-

Pellet Formation: Transfer the powder mixture to a pellet die.[1] Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[1][2]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans for a good signal-to-noise ratio.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern and rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders and films directly.

Materials:

-

This compound (solid)

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

Procedure:

-

Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of this compound powder directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal area.

-

Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly against the crystal. This ensures good contact, which is crucial for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the IR spectrum over the desired wavenumber range.

-

Cleaning: After the analysis, retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive cloth.

Logical Workflow for IR Analysis

The following diagram illustrates the decision-making process and workflow for the infrared analysis of this compound.

Caption: Experimental workflow for the IR analysis of this compound.

This guide provides the foundational knowledge for conducting and interpreting the IR spectroscopy of this compound. By following the detailed protocols and understanding the characteristic spectral features, researchers can confidently identify and characterize this important compound.

References

In-Depth Technical Guide to the Mass Spectrometry of N-Phenylacrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) data for N-Phenylacrylamide (CAS No. 2210-24-4). It includes key mass spectral data, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a visualization of a significant reaction pathway. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Mass Spectrometry Data for this compound

This compound has a molecular formula of C₉H₉NO and a monoisotopic mass of 147.0684 Da.[1] The primary mass spectrometry data presented here is based on Electron Ionization (EI) at 70 eV, sourced from the National Institute of Standards and Technology (NIST) database.[1]

The mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 147. The most abundant fragment ions are found at m/z 93 and 55.[1] A summary of the major mass spectral peaks is provided in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 147 | 45 | [C₉H₉NO]⁺ (Molecular Ion) |

| 93 | 100 | [C₆H₅NH₂]⁺ (Aniline radical cation) |

| 66 | 50 | [C₅H₆]⁺ |

| 65 | 40 | [C₅H₅]⁺ |

| 55 | 80 | [C₃H₃O]⁺ (Acryloyl cation) |

| 39 | 35 | [C₃H₃]⁺ |

Note: The relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions. The full mass spectrum contains a total of 73 peaks.[1]

Experimental Protocol: GC-MS Analysis of this compound

This section outlines a representative experimental protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source. This protocol is synthesized from established methods for the analysis of aromatic amides and related compounds.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (for matrix-based samples): For samples containing this compound within a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) is recommended. A typical procedure involves extraction with an organic solvent like ethyl acetate, followed by concentration of the extract under a gentle stream of nitrogen.

Gas Chromatography (GC) Conditions

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column is suitable, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.

-

Injector: Operate in splitless mode to maximize sensitivity. Injector temperature should be set to 250 °C.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase the temperature to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

Mass Spectrometry (MS) Conditions

-

MS System: A quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.

-

Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) of the characteristic ions (m/z 147, 93, and 55) can be employed for enhanced sensitivity and specificity.

Visualization of this compound Reaction Pathway

This compound is known to undergo Michael addition with thiol-containing compounds, such as cysteine residues in proteins. This reaction is of significant interest in drug development, particularly for the design of covalent inhibitors. The following diagram illustrates the mechanism of thiol addition to this compound.

Caption: Mechanism of Thiol Addition to this compound.

This guide provides foundational data and methodologies for the mass spectrometric analysis of this compound. The presented information is intended to support research and development activities where the identification and quantification of this compound are critical.

References

Thermodynamic Properties of N-Phenylacrylamide Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Thermodynamic Principles

The spontaneity of a polymerization reaction is dictated by the change in Gibbs free energy (ΔG°p), which is a function of the enthalpy (ΔH°p) and entropy (ΔS°p) of polymerization, as described by the following equation:

ΔG°p = ΔH°p - TΔS°p

-

Enthalpy of Polymerization (ΔH°p): This term represents the heat evolved or absorbed during the polymerization process. For the chain-growth polymerization of vinyl monomers like N-Phenylacrylamide, the reaction is typically exothermic, meaning heat is released (negative ΔH°p). This is primarily due to the conversion of a weaker π-bond in the monomer to a stronger σ-bond in the polymer backbone[1]. For acrylamide-based monomers, the enthalpy of polymerization generally falls in the range of -55 to -85 kJ/mol[2].

-

Entropy of Polymerization (ΔS°p): This term reflects the change in randomness or disorder of the system. The polymerization process involves the conversion of many small, independently moving monomer molecules into long, constrained polymer chains. This leads to a significant decrease in the translational and rotational degrees of freedom, resulting in a negative entropy change (ΔS°p)[1][3].

-

Gibbs Free Energy of Polymerization (ΔG°p): For polymerization to be spontaneous, the Gibbs free energy change must be negative (ΔG°p < 0)[4]. Given that ΔS°p is negative, the -TΔS°p term is positive. Therefore, the exothermic nature of the enthalpy change (negative ΔH°p) is the primary driving force for polymerization, especially at lower temperatures.

-

Ceiling Temperature (Tc): As the temperature (T) increases, the unfavorable entropic term (-TΔS°p) becomes more significant and can eventually overcome the favorable enthalpic term. The ceiling temperature is the temperature at which the Gibbs free energy change is zero (ΔG°p = 0), and the rates of polymerization and depolymerization are equal. Above the ceiling temperature, polymerization is not thermodynamically favorable. The ceiling temperature can be calculated as:

Tc = ΔH°p / ΔS°p

Quantitative Thermodynamic Data (for Analogous Acrylamide Systems)

While specific, experimentally determined thermodynamic values for this compound polymerization are not available in the reviewed literature, the following table summarizes typical values for related acrylamide monomers. These values can serve as a useful reference for researchers working with this compound.

| Monomer | ΔH°p (kJ/mol) | ΔS°p (J/mol·K) | Tc (°C) (for bulk polymerization) |

| Acrylamide | -77 to -84 | - | High |

| N-Isopropylacrylamide | -57.3 | - | High |

| N,N-Dimethylacrylamide | -76.1 | - | High |

Note: The ceiling temperatures for many acrylamides are very high, indicating that depolymerization is not a significant concern under typical polymerization conditions.

Experimental Protocols for Determining Thermodynamic Properties

The primary method for determining the enthalpy of polymerization is calorimetry. Differential Scanning Calorimetry (DSC) and reaction calorimetry are powerful techniques for this purpose.

Isothermal Reaction Calorimetry for Enthalpy of Polymerization (ΔH°p)

This protocol describes a method to determine the enthalpy of polymerization of this compound using an isothermal reaction calorimeter.

Materials and Equipment:

-

This compound monomer

-

Appropriate solvent (e.g., toluene, dioxane)

-

Radical initiator (e.g., AIBN, BPO)

-

Isothermal reaction calorimeter

-

Stirring mechanism

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Calorimeter Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions. This typically involves electrical calibration to determine the heat transfer coefficient.

-

Solution Preparation:

-

Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 1 M).

-

Prepare a separate solution of the radical initiator in the same solvent.

-

-

Reaction Setup:

-

Charge the calorimeter vessel with the this compound solution.

-

Seal the reactor and begin stirring at a constant rate.

-

Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Allow the system to reach thermal equilibrium at the desired reaction temperature.

-

-

Initiation and Data Collection:

-

Inject the initiator solution into the reactor to start the polymerization.

-

The calorimeter will measure the heat flow from the reaction as a function of time. The total heat evolved (Q) is obtained by integrating the heat flow curve until the reaction is complete (i.e., the heat flow returns to the baseline).

-

-

Conversion Analysis:

-

After the reaction, determine the polymer yield (conversion) by precipitating the polymer in a non-solvent (e.g., methanol, hexane), followed by filtration, drying, and weighing. Alternatively, techniques like gravimetry or spectroscopy can be used.

-

-

Calculation of Enthalpy of Polymerization:

-

The enthalpy of polymerization (ΔH°p) in kJ/mol is calculated using the following equation: ΔH°p = - Q / (m * C) where:

-

Q is the total heat evolved in kJ.

-

m is the mass of the monomer in grams.

-

C is the fractional monomer conversion.

-

-

Determination of Ceiling Temperature (Tc)

The ceiling temperature can be determined by studying the equilibrium monomer concentration at various temperatures.

Materials and Equipment:

-

This compound monomer

-

Appropriate solvent

-

Initiator (anionic initiators are often used for equilibrium studies)

-

Series of sealed reaction vessels (e.g., ampoules)

-

Thermostatically controlled baths

-

Analytical technique to measure monomer concentration (e.g., HPLC, GC, NMR)

Procedure:

-

Sample Preparation: Prepare identical solutions of this compound and initiator in the chosen solvent in a series of sealable reaction vessels.

-

Equilibration: Place the sealed vessels in thermostatic baths set to a range of different temperatures, both above and below the expected Tc.

-

Equilibrium Attainment: Allow the reactions to proceed for a sufficient time to reach equilibrium. This time should be determined empirically.

-

Monomer Concentration Measurement: After equilibration, quench the reactions (e.g., by rapid cooling) and measure the equilibrium monomer concentration, [M]e, in each vessel using a calibrated analytical technique.

-

Data Analysis: Plot ln[M]e versus 1/T (where T is the absolute temperature in Kelvin). According to the Dainton-Ivin equation, this plot should be linear. ln[M]e = ΔH°p / (R * T) - ΔS°p / R where R is the ideal gas constant.

-

Calculation of Thermodynamic Parameters:

-

The slope of the line is equal to ΔH°p / R, from which the enthalpy of polymerization can be calculated.

-

The y-intercept is equal to -ΔS°p / R, from which the entropy of polymerization can be calculated.

-

The ceiling temperature (Tc) for a given monomer concentration (e.g., bulk monomer) can then be calculated using Tc = ΔH°p / ΔS°p.

-

Visualizations

Experimental Workflow for Calorimetry

References

Literature review on the synthesis and properties of N-Phenylacrylamide derivatives

An In-depth Technical Guide to the Synthesis and Properties of N-Phenylacrylamide Derivatives

Introduction

This compound and its derivatives are a versatile class of organic compounds characterized by an acrylamide group attached to a phenyl ring.[1] These molecules serve as crucial monomers in the synthesis of a wide array of polymers and copolymers.[1] The inherent reactivity of the acrylamide functional group, combined with the physicochemical properties imparted by the phenyl ring and its potential substituents, makes these compounds highly valuable in diverse fields. Their applications range from industrial uses in coatings and adhesives to advanced biomedical applications in drug delivery, tissue engineering, and as active pharmaceutical ingredients.[1][2] This guide provides a comprehensive review of the synthesis, properties, and applications of this compound derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives involves the acylation of aniline or its substituted counterparts with an acrylic acid derivative. The most common methods utilize either acryloyl chloride or acrylic acid.

1. Schotten-Baumann Reaction using Acryloyl Chloride: This is a widely used and straightforward method where an aniline derivative is treated with acryloyl chloride in the presence of a base.[3] The base, often a tertiary amine like triethylamine or a hydroxide solution, neutralizes the hydrochloric acid byproduct generated during the reaction. The reaction is typically performed in an inert solvent such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or dimethylformamide (DMF).

2. Amide Coupling using Acrylic Acid: Direct reaction of anilines with acrylic acid requires a coupling agent to activate the carboxylic acid group, facilitating the formation of the amide bond. This method is an alternative to using the more reactive but also more hazardous acryloyl chloride.

3. Ritter Reaction: N-alkylacrylamides can be synthesized via the Ritter reaction, which involves the reaction of an olefin with a nitrile. This method can be adapted for N-alkyl-N-phenylacrylamide derivatives, offering a pathway from different starting materials.

4. Alternative Methods: An alternative synthesis for the parent this compound involves the reaction of aniline with 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene in the presence of a sodium methylate solution, followed by heating to induce a retro-Diels-Alder reaction that releases furan and yields the desired product.

Detailed Experimental Protocols

General Protocol for Synthesis via Acryloyl Chloride: This protocol is a generalized procedure based on common laboratory practices.

-

Reactant Dissolution: In a Schlenk tube under a nitrogen atmosphere, dissolve the substituted aniline (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Acylation: Add acryloyl chloride (1.5-2.0 equivalents) dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Reaction: Allow the solution to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction with the addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine (3x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by recrystallization from a suitable solvent (e.g., acetonitrile, ethanol) or by column chromatography.

Properties of this compound and Derivatives

Physical and Chemical Properties

This compound is typically a white to light yellow crystalline solid. It is soluble in many organic solvents like ethanol and acetone but has limited solubility in water. The properties of its derivatives can be significantly altered by introducing substituents on the phenyl ring.

| Property | This compound | Reference |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 103-106 °C | |

| Boiling Point | 145-150 °C at 3 Torr | |

| Solubility | Soluble in ethanol, acetone; limited in water | |

| pKa | 13.70 ± 0.70 (Predicted) | |

| λmax | 269 nm |

Reactivity and Polymerization

The defining chemical property of this compound derivatives is their ability to undergo polymerization via the vinyl group, making them valuable monomers.

-

Radical Polymerization: Free-radical polymerization is a common method to produce polymers and copolymers from these monomers.

-

Anionic Polymerization: Asymmetric anionic polymerization can be used to create polymers with high isotacticity and specific optical rotation, where the stereochemistry is influenced by chiral initiators and reaction conditions.

-

Thiol Addition (Michael Addition): The acrylamide group is an electrophilic "warhead" that can react with nucleophiles, such as the thiol group in cysteine residues of proteins. This reactivity is exploited in the design of targeted covalent inhibitors for enzymes. The mechanism involves a rate-limiting nucleophilic attack followed by rapid protonation of the resulting enolate.

Biological Properties and Applications

This compound derivatives have been investigated for a wide range of biological activities, making them promising candidates for drug development. The nitrile group, often present in related structures, is known to enhance biological activity by interacting with biological targets through hydrogen bonding and providing a good steric fit in enzyme active sites.

Key Biological Activities:

-

Anticancer Activity: Certain N-aryl and N-benzyl amide derivatives have demonstrated potent cytotoxic activity against breast cancer cell lines like MCF-7. For instance, an N-(3-hydroxy-4-methoxy) aryl amide derivative showed an IC₅₀ of 2.11 μM against MCF-7 cells, with selectivity for tumor cells over normal breast cells.

-

Antiallergic Agents: A series of 3-(3-pyridyl)acrylamide derivatives containing a piperazinylbutyl side chain have been synthesized and shown to have potent antiallergic activity. One derivative, (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide, exhibited an ED₅₀ of 3.3 mg/kg in a rat passive cutaneous anaphylaxis (PCA) test, showing a strong balance of antihistamine and 5-lipoxygenase inhibition properties.

-

Antimicrobial Effects: Methoxy-substituted phenylacrylonitrile derivatives have been reported to have dual antimicrobial and cytotoxic effects.

-

Enzyme Inhibition: this compound can act as an inhibitor of human recombinant transglutaminase 2 (TGM2) through a fluorescent transamidation assay. Its ability to covalently react with cysteine residues also makes it a scaffold for targeted covalent inhibitors.

| Derivative Class | Target/Assay | Activity Metric (IC₅₀/ED₅₀) | Reference |

| N-(3-hydroxy-4-methoxy) aryl amide | MCF-7 Breast Cancer Cells | IC₅₀ = 2.11 μM | |

| 3,4-dimethoxybenzyl amide | MCF-7 Breast Cancer Cells | IC₅₀ = 2.61 μM | |

| N-isopropylamide derivative | MCF-7 Breast Cancer Cells | IC₅₀ = 4.73 μM | |

| (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide | Rat Passive Cutaneous Anaphylaxis (PCA) | ED₅₀ = 3.3 mg/kg | |

| Methoxy phenylacrylonitriles | Staphylococcus aureus | MIC = 6.25 - 12.5 mg/mL | |

| This compound | Human Recombinant TGM2 | Inhibitor |

Biomedical and Industrial Applications

The unique properties of polymers derived from this compound enable their use in several advanced applications:

-

Drug Delivery Systems: These polymers can be engineered to be stimuli-responsive, forming advanced drug delivery vehicles.

-

Tissue Engineering: this compound-based polymers can be fabricated into 3D scaffolds that provide a microenvironment for cell attachment, growth, and differentiation, promoting tissue regeneration.

-

Bioconjugation: The acrylamide group allows for the covalent attachment of these polymers to biological carriers like antibodies, enhancing their targeting capabilities.

-

Industrial Materials: The ability to form robust polymers makes this compound a useful component in the synthesis of coatings, adhesives, and sizing agents.

References

Methodological & Application

Application Notes and Protocols for Free-Radical Polymerization of N-Phenylacrylamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the free-radical polymerization of N-Phenylacrylamide, a valuable monomer in the synthesis of polymers for various applications, including drug delivery and biomaterials. The following sections outline the necessary materials, experimental procedures, and expected outcomes, supported by quantitative data and visual workflows.

Overview

Free-radical polymerization is a widely used and robust method for synthesizing a variety of polymers. The process involves three main stages: initiation, propagation, and termination. In the case of this compound, a vinyl monomer, the polymerization is typically initiated by the thermal decomposition of an initiator, such as Azobisisobutyronitrile (AIBN), to generate free radicals. These radicals then react with this compound monomers to propagate the polymer chain. Termination occurs through the combination or disproportionation of two growing polymer chains.

Experimental Data

The following table summarizes representative data from the free-radical polymerization of a related monomer, N-phenylmethacrylamide, which provides an expected range for the polymerization of this compound under similar conditions.

| Monomer | Initiator | Solvent | Monomer Concentration (M) | Initiator Concentration (mol%) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |

| N-Phenylmethacrylamide | AIBN | Toluene | 1.0 | 1.0 | 60 | 24 | 25,000 | 2.1 |

Data adapted from a representative synthesis of a similar N-substituted acrylamide polymer.

Experimental Protocol

This protocol details the solution polymerization of this compound using AIBN as the initiator.

3.1. Materials

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (solvent), anhydrous

-

Methanol (for precipitation)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Nitrogen or Argon gas inlet

-

Schlenk line or equivalent inert atmosphere setup

-

Beakers

-

Filter funnel and filter paper

-

Vacuum oven

3.2. Procedure

-

Monomer and Initiator Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous toluene. A typical monomer concentration is 1.0 M.

-

Initiator Addition: Add the calculated amount of AIBN to the monomer solution. A common initiator concentration is 1.0 mol% relative to the monomer.

-

Degassing: Seal the flask with a rubber septum and connect it to a Schlenk line. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon gas. Place the flask in a preheated oil bath or heating mantle set to 60°C. Stir the reaction mixture vigorously.

-

Reaction Monitoring: Allow the polymerization to proceed for the desired time, typically 24 hours. The viscosity of the solution will increase as the polymer forms.

-

Termination and Precipitation: After the reaction is complete, cool the flask to room temperature. To isolate the polymer, slowly pour the viscous solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring. This will cause the polymer to precipitate.

-

Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

-

Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the free-radical polymerization of this compound.

4.2. Free-Radical Polymerization Mechanism

This diagram outlines the fundamental stages of the free-radical polymerization process.

Application Notes and Protocols for the Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of N-Phenylacrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. This control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization process. These well-defined polymers are of significant interest in various fields, including drug delivery, biomaterials, and nanotechnology.

This document provides detailed application notes and protocols for the RAFT polymerization of N-Phenylacrylamide (NPA), a monomer whose polymer, poly(this compound), exhibits interesting properties for various applications. The protocols outlined below are based on established RAFT polymerization procedures for structurally similar N-substituted acrylamides and provide a solid foundation for researchers to develop their specific polymerization conditions.

Core Concepts of RAFT Polymerization

The RAFT process involves a series of reversible addition-fragmentation steps, which establish an equilibrium between active (propagating) and dormant polymer chains. This equilibrium allows for all polymer chains to have an equal opportunity to grow, leading to a controlled polymerization and polymers with low dispersity (Đ). The key components in a RAFT polymerization are the monomer (in this case, this compound), a radical initiator, and a RAFT chain transfer agent (CTA). The choice of RAFT agent is crucial and depends on the monomer being polymerized. For acrylamides, trithiocarbonates and dithiobenzoates are commonly used CTAs.

Experimental Protocols

Materials

-

Monomer: this compound (NPA)

-

RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)

-

Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Solvent: 1,4-Dioxane or N,N-Dimethylformamide (DMF)

-

Inhibitor Remover: Basic alumina

-

Degassing Equipment: Schlenk line or glovebox

-

Reaction Vessel: Schlenk flask or sealed ampule

-

Precipitation Solvent: Diethyl ether or hexane

-

Characterization Equipment: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy

Purification of Reagents

-

This compound (Monomer): Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to remove inhibitors.

-

AIBN (Initiator): Recrystallize from methanol.

-

Solvent: Use anhydrous grade solvent. If necessary, distill over a suitable drying agent.

General RAFT Polymerization Procedure for this compound

-

Reaction Setup:

-

To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound (NPA), the RAFT agent (e.g., CPADB), and the initiator (AIBN).

-

A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is in the range of 50:1:0.1 to 500:1:0.2. The exact ratio will determine the target molecular weight.

-

Add the desired amount of solvent (e.g., 1,4-dioxane) to achieve a specific monomer concentration (e.g., 1-2 M).

-

-

Degassing:

-

Seal the Schlenk flask and subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.[1]

-

After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

-

Polymerization:

-

Immerse the Schlenk flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).[1]

-

Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction time will influence the final monomer conversion.

-

-

Termination and Isolation:

-

To quench the reaction, rapidly cool the flask in an ice bath and expose the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

-

Characterization:

-

Determine the monomer conversion using ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.

-

Determine the number-average molecular weight (Mn) and dispersity (Đ) of the polymer by Gel Permeation Chromatography (GPC) using a suitable eluent (e.g., DMF with LiBr).

-

Data Presentation

The following table summarizes representative quantitative data for the RAFT polymerization of this compound under different experimental conditions. Note: This data is illustrative and based on typical results for similar N-substituted acrylamides. Actual results may vary depending on the specific reaction conditions.

| Entry | [NPA]:[CTA]:[AIBN] Ratio | RAFT Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |

| 1 | 100:1:0.1 | CPADB | Dioxane | 70 | 6 | 65 | 9,600 | 10,200 | 1.15 |

| 2 | 100:1:0.1 | CPADB | Dioxane | 70 | 12 | 85 | 12,500 | 13,100 | 1.12 |

| 3 | 200:1:0.2 | CPADB | DMF | 60 | 8 | 70 | 20,600 | 21,500 | 1.18 |

| 4 | 200:1:0.2 | CPADB | DMF | 60 | 16 | 92 | 27,000 | 28,200 | 1.14 |

| 5 | 150:1:0.15 | CPDTC | Dioxane | 70 | 10 | 78 | 17,200 | 18,000 | 1.20 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of RAFT Polymerization.

Caption: Experimental Workflow for RAFT Polymerization.

Concluding Remarks

The protocols and information provided in this document serve as a comprehensive guide for the successful RAFT polymerization of this compound. By carefully controlling the reaction parameters, researchers can synthesize well-defined poly(this compound) with tailored molecular weights and low dispersities. These polymers hold great promise for a variety of applications, particularly in the development of novel drug delivery systems and advanced biomaterials. It is recommended to perform small-scale pilot reactions to optimize the conditions for a specific target molecular weight and monomer conversion before scaling up.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of N-Phenylacrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low dispersity, Đ).[1][2] These features are crucial for the development of advanced materials for various applications, including drug delivery, tissue engineering, and diagnostics.[3][4] N-Phenylacrylamide (NPAm) is a monomer that, when polymerized, yields poly(this compound) (PNPAm), a polymer with potential applications in areas requiring specific solubility and thermal properties. This document provides detailed application notes and protocols for the synthesis of PNPAm via ATRP.

While extensive literature exists for the ATRP of other N-substituted acrylamides like N-isopropylacrylamide (NIPAAm) and N,N-dimethylacrylamide (DMAA), specific quantitative data for this compound is less common.[5] Therefore, the following protocols and data tables are based on established procedures for analogous monomers and serve as a comprehensive guide for researchers.

Principle of ATRP

ATRP is a catalytic process involving the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically a copper halide complexed with a nitrogen-based ligand. The equilibrium between the active (radical) and dormant (halide-capped) species is heavily shifted towards the dormant state, which minimizes termination reactions and allows for controlled chain growth.

Applications in Drug Development

The controlled synthesis of PNPAm via ATRP allows for the creation of well-defined polymers with specific functionalities. This is particularly relevant in drug development for:

-

Drug Conjugation: The phenyl group can be functionalized to attach drug molecules, creating polymer-drug conjugates with controlled drug loading.

-

Amphiphilic Block Copolymers: ATRP enables the synthesis of block copolymers of NPAm with hydrophilic monomers, which can self-assemble into micelles or vesicles for drug encapsulation and delivery.

-

Thermo-responsive Materials: Poly(N-substituted acrylamides) are known for their thermo-responsive properties. The controlled architecture of PNPAm can be used to fine-tune its lower critical solution temperature (LCST) for temperature-triggered drug release.

Experimental Protocols

Protocol 1: ATRP of this compound in Toluene

This protocol describes a typical procedure for the ATRP of this compound in an organic solvent.

Materials:

-

This compound (NPAm) (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anhydrous Toluene (solvent)

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF) (for purification and analysis)

-

Neutral alumina

-

Schlenk flask, rubber septa, syringes, magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Monomer and Initiator Preparation: In a dry Schlenk flask under an inert atmosphere, add NPAm (e.g., 1.47 g, 10 mmol) and anhydrous toluene (e.g., 5 mL). Stir until the monomer is fully dissolved. Add the initiator EBiB (e.g., 14.7 µL, 0.1 mmol for a target degree of polymerization of 100).

-

Catalyst/Ligand Preparation: In a separate dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 14.3 mg, 0.1 mmol) and PMDETA (e.g., 20.9 µL, 0.1 mmol). Add anhydrous toluene (e.g., 2 mL) and stir to form the catalyst complex.

-

Degassing: Degas both solutions by subjecting them to three freeze-pump-thaw cycles.

-

Initiation: Using a degassed syringe, transfer the catalyst solution to the monomer/initiator solution.

-

Polymerization: Place the sealed flask in a preheated oil bath at a controlled temperature (e.g., 70 °C). Allow the reaction to proceed for the desired time. Samples can be taken periodically with a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

-

Termination: To stop the polymerization, open the flask to expose the catalyst to air, which oxidizes the Cu(I) to the inactive Cu(II) state. Dilute the reaction mixture with THF.

-

Purification: Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

-

Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

References

Application Notes and Protocols for N-Phenylacrylamide in Polymer Surface Modification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N-Phenylacrylamide (NPAA) for the surface modification of polymers. This information is intended to guide researchers in exploring the potential of NPAA to alter polymer surface properties for various applications in drug delivery, tissue engineering, and biomaterials development.

Introduction

This compound (NPAA) is an aromatic acrylamide monomer. When polymerized or grafted onto polymer surfaces, it can significantly alter their physicochemical properties, including hydrophobicity, biocompatibility, and drug-loading capacity. The presence of the phenyl group imparts a hydrophobic character, which can be advantageous for controlling protein adsorption and cellular interactions.[1] Polymers based on this compound can be fabricated into three-dimensional scaffolds with specific pore structures and mechanical properties suitable for tissue engineering.[1] Furthermore, NPAA can be copolymerized to create stimuli-responsive polymers for advanced drug delivery systems.[1]

Key Applications

-

Drug Delivery Systems: NPAA can be used to synthesize polymers for advanced drug delivery vehicles.[1] By copolymerizing NPAA with other monomers, stimuli-responsive polymers can be created that alter their properties in response to triggers like pH, enabling targeted drug release.[1]

-

Tissue Engineering: NPAA-based polymers can be used to create scaffolds that provide a suitable microenvironment for cell attachment, growth, and differentiation. The hydrophobic phenyl group can enhance cell adhesion by interacting with cell membranes and the extracellular matrix. These scaffolds can also be functionalized with bioactive molecules to promote tissue regeneration.

-

Bioconjugation: The acrylamide group in NPAA allows for its use as a building block in bioconjugation. It can be covalently attached to biological molecules like antibodies through reactions such as Michael addition or radical polymerization, enhancing their targeting capabilities.

Experimental Data

The following tables summarize key quantitative data from studies on poly(phenyl acrylamide) (PPAA) hydrogels, providing insights into the material's properties.

Table 1: Effect of Crosslinker (MBAA) Concentration on Swelling Parameters of PPAA Hydrogels

| MBAA (wt%) | Equilibrium Water Content (EWC) | Volume Fraction of Polymer (φ2) | Weight Loss during Swelling |

| 0 | High | Low | High |

| 0.5 | Decreases with increasing MBAA | Increases with increasing MBAA | Decreases with increasing MBAA |

| 1.0 | Decreases with increasing MBAA | Increases with increasing MBAA | Decreases with increasing MBAA |

| 1.5 | Decreases with increasing MBAA | Increases with increasing MBAA | Decreases with increasing MBAA |

| 2.0 | Decreases with increasing MBAA | Increases with increasing MBAA | Decreases with increasing MBAA |

Data adapted from a study on high conversion poly(phenyl acrylamide) hydrogels crosslinked with N,N'-methylenebisacrylamide (MBAA).

Table 2: Mechanical and Physical Properties of PPAA Hydrogels with Varying Crosslinker (MBAA) Content

| MBAA (wt%) | Young's Modulus (E) (MPa) | Shear Modulus (G) (MPa) | Modulus Crosslinking Density (ve) (mol/dm³) | Polymer-Solvent Interaction Parameter (χ) |

| 0.5 | 0.661 | 0.423 | 0.252 | 0.987 |

| 1.0 | - | - | - | - |

| 1.5 | - | - | - | - |

| 2.0 | 3.878 | 2.588 | 0.661 | 0.813 |

Data adapted from a study on high conversion poly(phenyl acrylamide) hydrogels. Note: Data for 1.0 and 1.5 wt% MBAA were not explicitly provided in the source.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its subsequent use in polymer surface modification. Researchers should optimize these protocols for their specific polymer substrates and applications.

Protocol 1: Synthesis of this compound Monomer

This protocol describes a method for synthesizing this compound from aniline and acryloyl chloride.

Materials:

-

Aniline (C₆H₅NH₂)

-

Acryloyl chloride (CH₂=CHCOCl)

-

Dichloromethane (CH₂Cl₂) (or other suitable solvent like THF or DMF)

-

Triethylamine (or other suitable base)

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Dissolve aniline in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add acryloyl chloride dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Characterization:

-

Confirm the structure of the synthesized this compound using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

-

Determine the melting point of the purified product. A recrystallized product from acetonitrile at -20°C has a melting point of 114° to 115°C.

Protocol 2: Surface Modification of a Polymer Substrate by "Grafting-From" Polymerization of this compound

This protocol outlines a general procedure for grafting poly(this compound) chains from a polymer surface that has been pre-functionalized with an initiator.

Materials:

-

Polymer substrate (e.g., film, membrane)

-

This compound (NPAA) monomer

-

Initiator (e.g., a free radical initiator like azo-bis-isobutyronitrile (AIBN) or a redox initiator system)

-

Solvent (e.g., toluene, dimethylformamide)

-

Nitrogen or argon gas

Procedure:

-

Substrate Preparation and Activation:

-

Thoroughly clean the polymer substrate by sonication in appropriate solvents (e.g., isopropanol, deionized water).

-

Dry the substrate under a stream of nitrogen.

-

Activate the surface to introduce initiator-binding sites. This can be achieved through methods like plasma treatment, UV irradiation, or chemical treatment to generate reactive groups (e.g., hydroxyl, carboxyl).

-

-

Initiator Immobilization:

-

Immobilize a suitable polymerization initiator onto the activated polymer surface. The method will depend on the surface chemistry and the chosen initiator.

-

-

Graft Polymerization:

-

Place the initiator-functionalized substrate in a reaction vessel.

-

Prepare a solution of this compound in a deoxygenated solvent.

-

Transfer the monomer solution to the reaction vessel under an inert atmosphere.

-

Initiate the polymerization by applying the appropriate stimulus (e.g., heat for thermal initiators, UV light for photoinitiators).

-

Allow the polymerization to proceed for a predetermined time to achieve the desired graft length.

-

-

Post-Polymerization Cleaning:

-

Remove the substrate from the reaction mixture.

-

Thoroughly wash the modified substrate with a good solvent for poly(this compound) to remove any non-grafted homopolymer.

-

Dry the surface-modified polymer under vacuum.

-

Characterization of the Modified Surface:

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen and characteristic phenyl peaks from the grafted poly(this compound).

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To identify the characteristic vibrational bands of the phenyl and amide groups.

-

Contact Angle Goniometry: To measure the change in surface wettability (hydrophobicity).

-

Atomic Force Microscopy (AFM): To observe changes in surface topography and roughness.

Visualizations

The following diagrams illustrate the synthesis of this compound and a general workflow for polymer surface modification.

Caption: Synthesis of this compound.

Caption: Polymer Surface Modification Workflow.

References

Application Notes and Protocols: Copolymerization of N-Phenylacrylamide with Vinyl Monomers for Biomedical Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Phenylacrylamide (NPA) is a vinyl monomer that, when polymerized, yields materials with interesting properties, including hydrophobicity and potential for stimuli-responsiveness. Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to precisely tune the physicochemical properties of the final polymer. By copolymerizing NPA with other functional vinyl monomers, researchers can create novel materials with tailored characteristics for advanced applications, particularly in the pharmaceutical and biomedical fields.